![molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2](/img/structure/B48737.png)

5,6-dichloro-1H-benzo[d]imidazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of related benzimidazole compounds often involves multi-step chemical reactions. For instance, the synthesis of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones involved reactions of hydrazinecarboxylates and N-(3-aminopropyl)imidazol, as reported by Ünver et al. (2009) (Ünver et al., 2009). Moreover, the synthesis of (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives was achieved using a thiamine hydrochloride-catalyzed one-pot method as described by Chen et al. (2013) (Chen et al., 2013).

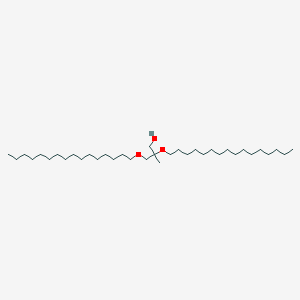

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by specific geometrical parameters. Eryigit and Kendi (1998) analyzed the structure of a related compound, N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, noting the planarity of the benzimidazole ring system and its dihedral angle with the phenyl ring (Eryigit & Kendi, 1998).

Chemical Reactions and Properties

The chemical reactions of benzimidazole derivatives can vary widely. For instance, Ünver et al. (2009) described the synthesis and reactions of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, indicating the reactivity of such compounds (Ünver et al., 2009).

Physical Properties Analysis

The physical properties of benzimidazole derivatives can be deduced from their molecular structures. The planarity of the benzimidazole ring system, as observed in the structure analyzed by Eryigit and Kendi (1998), can influence the compound's physical properties (Eryigit & Kendi, 1998).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are determined by their molecular structure and substituents. For instance, the presence of a benzimidazole ring system imparts certain chemical characteristics, such as potential biological activity, as explored in various studies (Chen et al., 2013), (Ünver et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 5,6-dichloro-1H-benzo[d]imidazol-2-amine are not available, research into benzo[d]imidazole compounds is ongoing due to their potential therapeutic applications . Further studies could focus on exploring the compound’s potential uses in medical and pharmaceutical fields.

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets . For instance, some benzimidazole derivatives can inhibit protein kinases such as CK2 .

Mode of Action

Benzimidazole derivatives are known to act as atp-competitive inhibitors for certain protein kinases . This means they bind to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity.

Biochemical Pathways

Inhibition of protein kinases like ck2 can affect a multitude of cellular processes, including cell cycle regulation, metabolism, and cell death .

Pharmacokinetics

It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their absorption and distribution. The compound is also predicted to have high GI absorption and is BBB permeant .

Result of Action

The inhibition of protein kinases can lead to a multitude of effects, including changes in cell cycle progression, metabolism, and cell death .

properties

IUPAC Name |

5,6-dichloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADRTMPUSJNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332776 | |

| Record name | 2-Amino-5,6-dichlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18672-03-2 | |

| Record name | 2-Amino-5,6-dichlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)